molecular formula C13H12N2O2 B1437821 2-(3-Toluidino)isonicotinic acid CAS No. 1019387-47-3

2-(3-Toluidino)isonicotinic acid

Cat. No. B1437821
M. Wt: 228.25 g/mol
InChI Key: UIRQINHEJOFUDN-UHFFFAOYSA-N
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Description

2-(3-Toluidino)isonicotinic acid is a chemical compound with the molecular formula C13H12N2O2 . It is a derivative of isonicotinic acid, which is a nicotinic acid derivative and one of the earliest antibiotics introduced for the treatment of tuberculosis .


Synthesis Analysis

The synthesis of 2-(3-Toluidino)isonicotinic acid and its analogs involves several steps. Deletion of the pyridyl nitrogen atom, isomerization of the pyridine nitrogen to other positions, replacement of the pyridine ring with isosteric heterocycles, and modification of the hydrazide moiety of INH abolishes antitubercular activity . A concise manner to make a wide variety of mono- or disubstituted 2-amino isonicotinic acids via the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride has been described .


Molecular Structure Analysis

The molecular structure of 2-(3-Toluidino)isonicotinic acid is characterized by a pyridine ring with a carboxylic acid (COOH) substituent at the 2-position . The structure of this compound is similar to that of isonicotinic acid, which is an isomer of nicotinic acid .

Scientific Research Applications

Luminescence and Coordination Chemistry

Isonicotinic acid (Iso) derivatives have demonstrated significant potential in the construction of multi-dimensional metal-organic coordination networks due to their versatile coordination abilities. These complexes have been explored for their fluorescence properties, offering promising applications in fluorescence probing which could aid in studies of microsecond diffusion and dynamics of membranes. Notably, a study on a new silver(I) coordination dimer [Ag2(Iso)2(NO3)2] showcased its excellent fluorescence property, indicating the potential for optical applications (Yuan & Liu, 2005).

Photocatalytic Degradation

The addition of isonicotinic acid to metal-organic frameworks (MOFs) has been shown to enhance their surface area, pore volume, and pore size, thereby increasing their catalytic activity. A study highlighted the efficient degradation of methylene blue using La-PTC-HIna/Ti3C2Tx MXene, a MOF modulated with isonicotinic acid, underlining the potential of these materials in environmental remediation (Zulys, Adawiah, & Nasruddin, 2022).

Vapor-Phase Oxidation

The partial oxidation of picolines to produce valuable intermediates like isonicotinic acid, an essential precursor for vitamins, food additives, and pharmaceuticals, showcases the chemical utility of these compounds. This area of research emphasizes the development of catalytic methods using clean and atom-efficient oxidants for greener chemistry applications (Shishido, 2011).

properties

IUPAC Name

2-(3-methylanilino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-3-2-4-11(7-9)15-12-8-10(13(16)17)5-6-14-12/h2-8H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRQINHEJOFUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Toluidino)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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